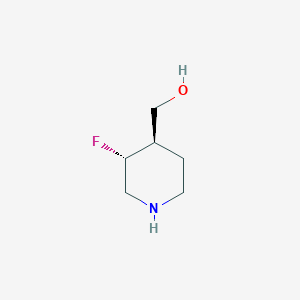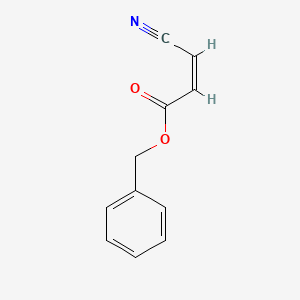
(Z)-Benzyl 3-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Benzyl 3-cyanoacrylate is a member of the cyanoacrylate family, which are known for their strong adhesive properties. Cyanoacrylates are widely used in various fields, including medicine, industry, and household applications. The compound this compound is particularly notable for its unique chemical structure, which includes a benzyl group and a cyano group attached to an acrylate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Benzyl 3-cyanoacrylate typically involves the reaction of benzyl alcohol with cyanoacrylic acid or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent premature polymerization. Common catalysts used in this reaction include bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
(Z)-Benzyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Initiated by anionic species, leading to the formation of long polymer chains.
Hydrolysis: In the presence of water, the compound can hydrolyze to form benzyl alcohol and cyanoacrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Anionic Polymerization: Initiated by bases such as sodium hydroxide or amines.
Hydrolysis: Catalyzed by acids or bases in aqueous conditions.
Addition Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Produces polycyanoacrylate.
Hydrolysis: Yields benzyl alcohol and cyanoacrylic acid.
Addition Reactions: Forms various adducts depending on the nucleophile used.
科学的研究の応用
(Z)-Benzyl 3-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Employed in the immobilization of biological tissues and cells.
Medicine: Utilized as a tissue adhesive in surgical procedures.
Industry: Applied in the manufacturing of high-strength adhesives and sealants.
作用機序
The primary mechanism of action for (Z)-Benzyl 3-cyanoacrylate involves its rapid polymerization upon contact with moisture. This polymerization is initiated by the presence of anionic species, leading to the formation of strong adhesive bonds. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of a robust polymer network.
類似化合物との比較
Similar Compounds
Ethyl 2-cyanoacrylate:
Butyl cyanoacrylate: Used in medical applications for wound closure.
Octyl cyanoacrylate: Known for its flexibility and used in medical adhesives.
Uniqueness
(Z)-Benzyl 3-cyanoacrylate is unique due to its benzyl group, which imparts specific adhesive properties and reactivity. Compared to other cyanoacrylates, it offers a balance between strength and flexibility, making it suitable for specialized applications in both medical and industrial fields.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
benzyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4- |
InChIキー |
ISTMDTFQYFVMHN-DAXSKMNVSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C#N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



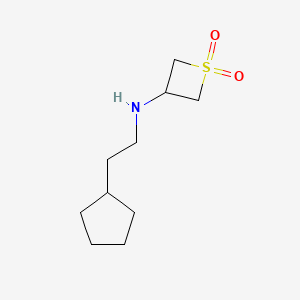
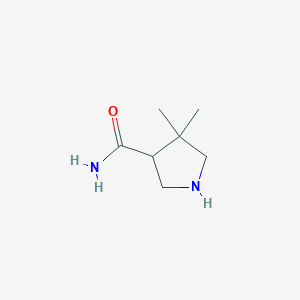
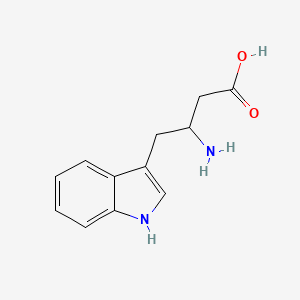
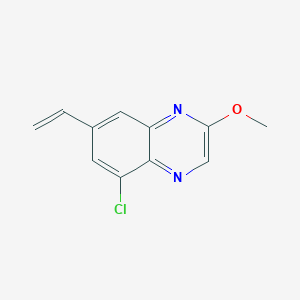
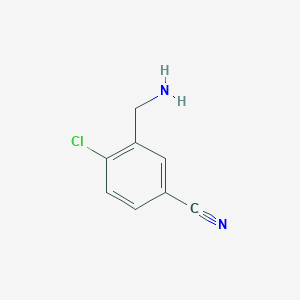
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
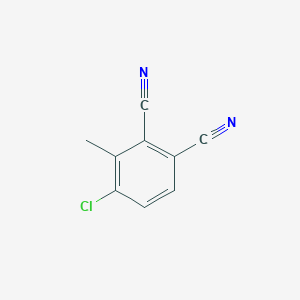
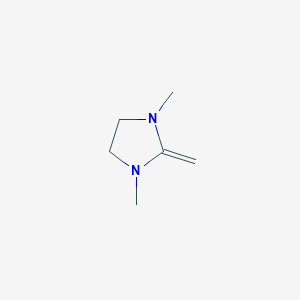
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
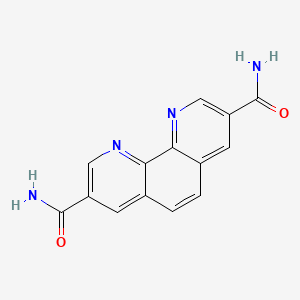
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
